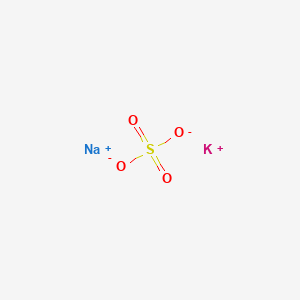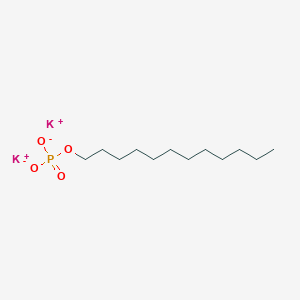
2-氨基-6,7-二甲氧基喹唑啉-4(3H)-酮
描述
2-Amino-6,7-dimethoxyquinazolin-4(3H)-one is a chemical compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and organic synthesis. It is a derivative of quinazolinone, a bicyclic compound consisting of a fused benzene and pyrimidine ring. This compound has been explored for its use as an organocatalyst, as well as its role in the synthesis of tertiary amines and potential as an inhibitor of malaria digestive vacuole plasmepsins .
Synthesis Analysis
The synthesis of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one derivatives has been reported using different starting materials and reaction conditions. One approach involves the use of vanillin as a raw material, which undergoes a series of reactions including methylation, nitration, oxidation, reduction, cyclization, chlorination, and amination to yield the desired quinazoline derivatives . Another method reported the synthesis of related quinazolinone derivatives through a one-pot, three-component reaction catalyzed by silica-bonded N-propylsulfamic acid . Additionally, a catalyst-free multi-component synthesis in water has been described, which is environmentally friendly and produces good to excellent yields .
Molecular Structure Analysis
The molecular structure of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one derivatives has been studied using various analytical techniques. For instance, the X-ray crystal structure of a related compound, 4-amino-2-chloro-6,7-dimethoxyquinazoline, revealed the formation of base-paired N-H...N hydrogen-bonded dimers in the solid state, with specific distances between nitrogen atoms . This structural information is crucial for understanding the binding interactions of these compounds when they act as inhibitors or organocatalysts.
Chemical Reactions Analysis
The chemical reactivity of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one has been explored in the context of organocatalysis and as a scaffold for the development of inhibitors. As an organocatalyst, it has been used for the activation of aldehydes to facilitate the synthesis of tertiary amines . In medicinal chemistry, derivatives of this compound have been identified as inhibitors of plasmepsins, which are key enzymes in the malaria parasite Plasmodium falciparum . The introduction of hydrophobic substituents has been shown to improve the potency of these inhibitors.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one derivatives are influenced by their molecular structure and substituents. The presence of amino and methoxy groups can affect the solubility, acidity, and hydrogen bonding capabilities of these compounds. For example, the methanol solvate of 4-amino-2-chloro-6,7-dimethoxyquinazoline forms hydrogen bonds with methanol molecules, which could have implications for its solubility and interaction with biological targets . The overall yield and reaction conditions reported in the synthesis studies also provide insights into the practical aspects of producing these compounds on an industrial scale .
科学研究应用
脑保护特性:6,7-二甲氧基喹唑啉-4(3H)-酮的新型衍生物在脑保护方面显示出前景。这些化合物,包括 3i、3j 和 3k,在脑缺血药理模型中表现出显着的活性,使其成为治疗神经退行性疾病(如阿尔茨海默病和脑缺血)的进一步研究的候选者 (Chiriapkin, Kodonidi, & Pozdnyakov, 2022)。
抗高血压活性:一些 4-氨基-2-(4-肉桂酰哌嗪基)-6,7-二甲氧基喹唑啉衍生物已被测试其抗高血压活性。3a、3j 和 5a 等化合物已有效降低高血压大鼠的血压,并显示出 α-肾上腺素受体阻断作用,表明了治疗高血压的潜力 (Sekiya et al., 1983)。
抗惊厥剂:N3 芳基/杂芳基取代的 2-((苄氧基和苯硫基)甲基) 6,7-二甲氧基喹唑啉-4(3H)-酮已被合成并评估其抗惊厥活性。特别是化合物 8f 表现出显着的活性,表明其在癫痫治疗中的效用 (Das, Banerjee, & Shrivastava, 2014)。
α1-肾上腺素受体拮抗剂:4-氨基-2-[4-(1,4-苯二氧杂环-2-基羰基)哌嗪-1-基]-6,7-二甲氧基喹唑啉衍生物对 α1-肾上腺素受体显示出高结合亲和力,表明其作为抗高血压药和 α1-肾上腺素受体拮抗剂的潜力 (Campbell et al., 1987)。
药物合成中的关键中间体:6,7-二甲氧基喹唑啉-2,4(1H,3H)-二酮是普拉唑嗪、布纳唑嗪和多沙唑嗪等多种药物的关键中间体,使用二氧化碳和碳酸铯合成,展示了其在制药中的作用 (Patil, Tambade, Jagtap, & Bhanage, 2008)。
Janus 激酶 3 抑制剂:WHI-P131,一种基于 4-(4'羟基苯基)-氨基-6,7-二甲氧基喹唑啉的化合物,是 Janus 激酶 3 的有效抑制剂,并在针对急性淋巴细胞白血病的临床前研究中显示出疗效,显示出作为治疗剂的潜力 (Uckun et al., 1999)。
变应性哮喘的治疗:6,7-二甲氧基喹唑啉的衍生物 WHI-P97 已被发现对小鼠变应性哮喘模型有效,抑制肥大细胞中的白三烯合成。这表明在治疗变应性疾病中具有潜在应用 (Malaviya et al., 2000)。
安全和危害
属性
IUPAC Name |
2-amino-6,7-dimethoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-15-7-3-5-6(4-8(7)16-2)12-10(11)13-9(5)14/h3-4H,1-2H3,(H3,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEASVAKVZYHCQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445396 | |
| Record name | 2-amino-6,7-dimethoxyquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6,7-dimethoxyquinazolin-4(3H)-one | |
CAS RN |
16175-67-0 | |
| Record name | 2-amino-6,7-dimethoxyquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-6,7-dimethoxy-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















